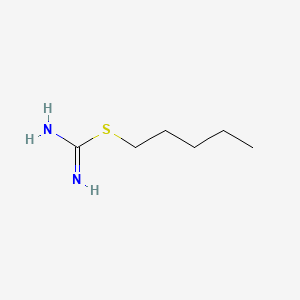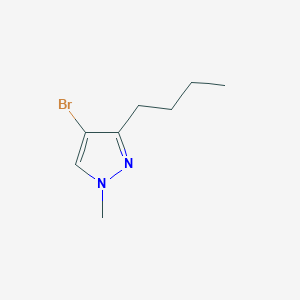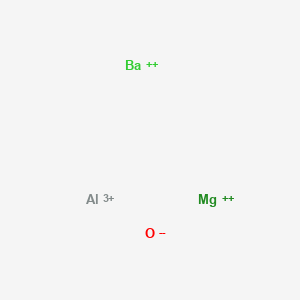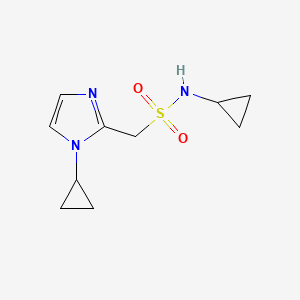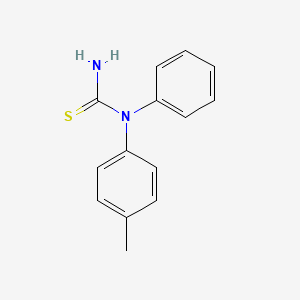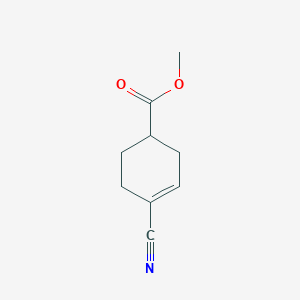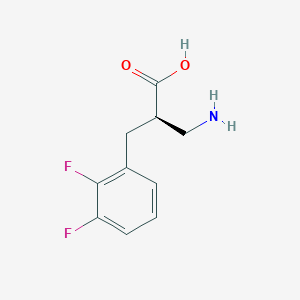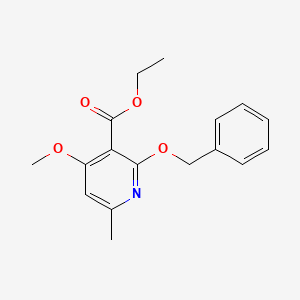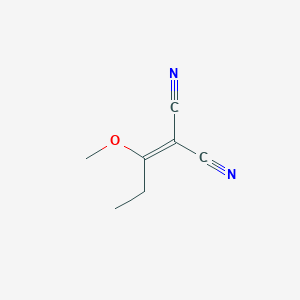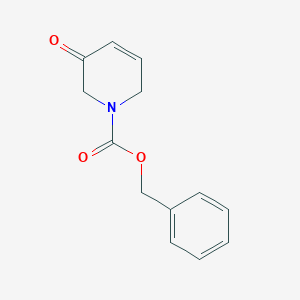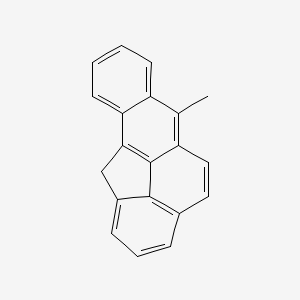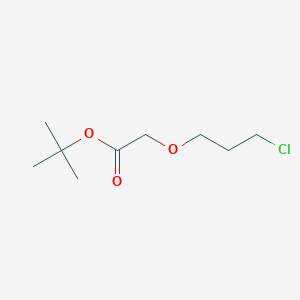
tert-Butyl 2-(3-chloropropoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(3-chloropropoxy)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chloropropoxy group, and an acetate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-chloropropoxy)acetate typically involves the reaction of tert-butyl acetate with 3-chloropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl acetate+3-chloropropanol→tert-Butyl 2-(3-chloropropoxy)acetate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-(3-chloropropoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding alcohol and acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: tert-Butyl alcohol and 3-chloropropanoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(3-chloropropoxy)acetate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. It can be used in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other materials. It serves as a solvent and a reactant in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(3-chloropropoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in various biochemical reactions, influencing cellular processes and functions.
Comparación Con Compuestos Similares
tert-Butyl acetate: Similar in structure but lacks the chloropropoxy group.
tert-Butyl bromoacetate: Contains a bromo group instead of a chloropropoxy group.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains a different substituent group.
Uniqueness: tert-Butyl 2-(3-chloropropoxy)acetate is unique due to the presence of the chloropropoxy group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H17ClO3 |
|---|---|
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-chloropropoxy)acetate |
InChI |
InChI=1S/C9H17ClO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3 |
Clave InChI |
FHNVWZKUDPWSSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



